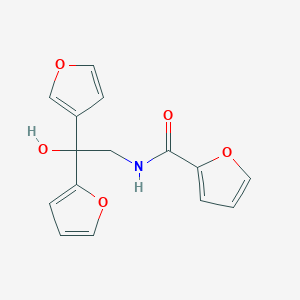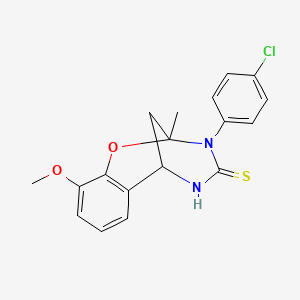
(Z)-3-cyclopentyl-5-(((2-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-cyclopentyl-5-(((2-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C16H18N2O2S2 and its molecular weight is 334.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Synthesis
Studies have focused on the reactions and synthetic applications of thiazolidinone derivatives. For instance, the reaction of 5-substituted-2-thioxo-4-oxo-1,3-thiazolidines with 4-methoxyphenylazide demonstrates the compound's reactivity and potential in creating a variety of products through non-site selective reactions (Omar, Youssef, & Kandeel, 2000). This versatility highlights its utility in organic synthesis, allowing for the exploration of new chemical entities.
Crystal Structure and Computational Studies
The crystal structure and computational studies of thiazolidin-4-one derivatives reveal detailed insights into their molecular geometry and interactions. For example, the structural analysis of (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one through X-ray diffraction and theoretical calculations provides a comprehensive understanding of its non-planar structure and intra- and intermolecular contacts, which are crucial for its reactivity and potential applications in material science and molecular engineering (Khelloul et al., 2016).
Supramolecular Structures
The study of supramolecular structures of thiazolidin-4-ones, such as hydrogen-bonded dimers, chains of rings, and sheets, provides valuable insights into their potential applications in the development of novel materials with specific properties. These structures are essential for understanding the compound's capabilities in forming complex molecular assemblies, which can be exploited in nanotechnology, catalysis, and material science (Delgado et al., 2005).
Multicomponent Reactions
The use of thiazolidin-4-one in multicomponent reactions (MCRs) for the synthesis of biologically active molecules showcases its importance in medicinal chemistry. Such studies describe convenient and efficient methodologies for generating compounds with potential biological activities, highlighting the thiazolidin-4-one core's significance in drug discovery and development (Sydorenko et al., 2022).
Properties
IUPAC Name |
3-cyclopentyl-4-hydroxy-5-[(2-methoxyphenyl)iminomethyl]-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-20-13-9-5-4-8-12(13)17-10-14-15(19)18(16(21)22-14)11-6-2-3-7-11/h4-5,8-11,19H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKCJFHTVBCWBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=CC2=C(N(C(=S)S2)C3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2556130.png)


![tert-butyl 2-(3-methyl-N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate](/img/structure/B2556135.png)

![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2556141.png)
![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2556142.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2556143.png)
![N-[3-(Dimethylamino)-3-oxo-2-phenylpropyl]but-2-ynamide](/img/structure/B2556144.png)

![N-(4-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2556146.png)
